Allyldimethylphenylammonium iodide
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Overview
Description
Allyldimethylphenylammonium iodide: is a quaternary ammonium compound characterized by the presence of an allyl group, two methyl groups, and a phenyl group attached to a central nitrogen atom, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyldimethylphenylammonium iodide typically involves the quaternization of dimethylphenylamine with allyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
- The mixture is heated under reflux for several hours.
- The product is isolated by filtration and purified by recrystallization.
Dimethylphenylamine: is dissolved in the solvent.
Allyl iodide: is added dropwise to the solution.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk mixing: of dimethylphenylamine and allyl iodide in large reactors.
Controlled addition: of reagents to ensure complete reaction.
Continuous monitoring: of reaction parameters such as temperature and pressure.
Isolation and purification: of the product using industrial-scale filtration and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Allyldimethylphenylammonium iodide can undergo nucleophilic substitution reactions, particularly at the allyl group. Common nucleophiles include halides, hydroxides, and amines.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form various hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include allyl-substituted derivatives.
Oxidation Products: Epoxides or hydroxylated compounds.
Reduction Products: Hydrogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Allyldimethylphenylammonium iodide is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Medicine: Research is ongoing into the use of this compound in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: In the materials science field, this compound is explored for its use in the synthesis of novel polymers and as a stabilizer for emulsions.
Mechanism of Action
Mechanism: The primary mechanism of action of allyldimethylphenylammonium iodide involves its interaction with biological membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption and cell lysis.
Molecular Targets and Pathways:
Cell Membranes: The compound targets the lipid bilayer of microbial cell membranes, causing increased permeability and eventual cell death.
Enzymatic Pathways: It may also inhibit certain enzymes involved in cell wall synthesis and repair.
Comparison with Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium Iodide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness: Allyldimethylphenylammonium iodide is unique due to the presence of the allyl group, which imparts additional reactivity and potential for further functionalization compared to other quaternary ammonium compounds.
Properties
CAS No. |
73680-59-8 |
---|---|
Molecular Formula |
C11H16IN |
Molecular Weight |
289.16 g/mol |
IUPAC Name |
dimethyl-phenyl-prop-2-enylazanium;iodide |
InChI |
InChI=1S/C11H16N.HI/c1-4-10-12(2,3)11-8-6-5-7-9-11;/h4-9H,1,10H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
NUTUFRSEEKTSKA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC=C)C1=CC=CC=C1.[I-] |
Origin of Product |
United States |
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